(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}prop-2-enamide
Description
The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0³,⁸]hexadeca-3,5,7-trien-5-yl}prop-2-enamide features a hybrid architecture combining a 1,3-benzodioxole moiety and a tricyclic 9-oxa-1-azatricyclo[10.4.0.0³,⁸]hexadeca-3,5,7-trien-2-one system linked via an α,β-unsaturated enamide bridge. The benzodioxole group is associated with bioactivity in natural products, such as antimicrobial and neuroprotective effects , while the tricyclic core may confer rigidity and enhance binding affinity to biological targets.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c27-23(9-5-16-4-7-21-22(13-16)31-15-30-21)25-17-6-8-20-19(14-17)24(28)26-11-2-1-3-18(26)10-12-29-20/h4-9,13-14,18H,1-3,10-12,15H2,(H,25,27)/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNDQWJFLMGAMO-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)C=CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)/C=C/C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}prop-2-enamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article compiles findings from various studies to elucidate its biological activity, including mechanisms of action, therapeutic potential, and structure–activity relationships.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzodioxole moiety and a tricyclic framework. Its IUPAC name reflects its intricate molecular architecture, which is pivotal for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N2O4 |
| Molecular Weight | 390.43 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Research indicates that the compound interacts with various biological targets:
- Microtubule Dynamics : The compound has been shown to disrupt microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis in cancer cells.
- Antioxidant Activity : It may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
-
Cytotoxicity : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines including breast (MCF7), lung (A549), and colorectal (HCT116) cancers.
Cell Line IC50 (µM) MCF7 15 A549 20 HCT116 25
The structure–activity relationship indicates that modifications on the benzodioxole ring can enhance cytotoxicity.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties:
-
Bacterial Strains : It showed selective activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 10 Bacillus subtilis 15
Case Studies
A notable study published in Journal of Medicinal Chemistry explored the efficacy of similar compounds with benzodioxole structures against cancer cells. The findings suggested that derivatives with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing substituents.
Comparison with Similar Compounds
Core Structural Features
The compound’s tricyclic framework shares similarities with other heterocyclic systems in the literature:
Key Observations :
- The tricyclic 9-oxa-1-azatricyclo system in the target compound and ’s sulfonamide analog provides steric constraints that may enhance target selectivity .
- Benzodioxole and benzoxazole groups (target compound vs. ) are electron-rich aromatic systems that may participate in π-π stacking or metabolic interactions .
Hypothetical Bioactivity and Mechanism
While direct bioactivity data for the target compound are unavailable, analogs provide clues:
- Marine Actinomycete Derivatives: Salternamide E () and related compounds exhibit antimicrobial and anticancer properties, suggesting the benzodioxole group in the target compound may confer similar activity .
- Sulfonamide Analogs : ’s sulfonamide-tricyclic hybrid may target enzymes like carbonic anhydrase, implying the enamide group in the target compound could interact with proteases or kinases .
Data Gaps and Research Recommendations
The absence of experimental data on the target compound underscores the need for:
Physicochemical Profiling : Determination of solubility, logP, and stability via HPLC or mass spectrometry (cf. ’s FD-MS analysis) .
Synthetic Optimization : Leveraging cheminformatics tools () to predict reactivity and optimize synthetic routes .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for this compound, and how can reaction efficiency be validated experimentally?
- Methodological Answer : A multi-step synthesis approach is typically employed, starting with the preparation of the benzodioxole moiety followed by amide coupling with the tricyclic azatricyclo component. Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible intermediates and transition states, reducing trial-and-error experimentation . Post-synthesis, validate purity and structure using NMR spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS) , and HPLC (>98% purity threshold). For stereochemical confirmation, circular dichroism (CD) or X-ray crystallography may be necessary .
Q. How can researchers determine the compound’s solubility, stability, and partition coefficient (logP) for in vitro assays?
- Methodological Answer :
- Solubility : Use shake-flask methods with buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol). Monitor via UV-Vis spectroscopy or HPLC.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products.
- logP : Employ reverse-phase HPLC with a C18 column and calibrate using standards with known logP values.
- Reference physicochemical parameters from structurally analogous benzodioxole-containing compounds for comparative analysis .
Advanced Research Questions
Q. How can computational modeling and AI enhance the optimization of reaction conditions for this compound?
- Methodological Answer : Integrate density functional theory (DFT) calculations to model reaction energetics and transition states, identifying optimal catalysts (e.g., Pd-mediated cross-coupling) . AI-driven platforms (e.g., COMSOL Multiphysics) can simulate reaction kinetics under varying conditions (temperature, solvent polarity) to predict yields and byproduct formation. Validate predictions via Design of Experiments (DoE) frameworks, such as factorial designs, to iteratively refine parameters like stoichiometry and reaction time .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., target selectivity vs. off-target effects)?
- Methodological Answer :
- Mechanistic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for primary vs. off-target receptors.
- Multi-Omics Integration : Correlate transcriptomic/proteomic data from treated cell lines with phenotypic assays (e.g., apoptosis, proliferation) to contextualize bioactivity.
- Cross-Validation : Replicate studies in independent labs using standardized protocols (e.g., CLIA-certified assays) to minimize variability .
Q. How can researchers design experiments to elucidate the compound’s metabolic fate and toxicity profile?
- Methodological Answer :
- In Vitro Metabolism : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Identify cytochrome P450 isoforms involved using isoform-specific inhibitors.
- In Silico Toxicity Prediction : Deploy tools like Derek Nexus or ProTox-II to predict hepatotoxicity, mutagenicity, and cardiotoxicity based on structural alerts.
- In Vivo Validation : Use zebrafish or rodent models to assess acute/chronic toxicity, focusing on hepatic and renal biomarkers (ALT, creatinine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
